An In-depth Technical Guide to 2,2'-(Hydrazine-1,2-diyl)diethanol (CAS 2488-95-1)
An In-depth Technical Guide to 2,2'-(Hydrazine-1,2-diyl)diethanol (CAS 2488-95-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2'-(Hydrazine-1,2-diyl)diethanol, a symmetrical hydrazine derivative with significant potential as a versatile building block in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, synthesis, reactivity, potential applications in drug development, analytical characterization, and safety considerations.
Core Molecular Attributes
2,2'-(Hydrazine-1,2-diyl)diethanol, also known as 1,2-bis(2-hydroxyethyl)hydrazine, is a unique bifunctional molecule featuring two hydroxyl groups and a central hydrazine moiety. This structure imparts a combination of nucleophilicity, reducing properties, and the capacity for hydrogen bonding, making it a valuable intermediate in the synthesis of a diverse range of compounds.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2488-95-1 | [1] |
| Molecular Formula | C4H12N2O2 | [1] |
| Molecular Weight | 120.15 g/mol | [1] |
| Melting Point | 58-60 °C | [2] |
| Boiling Point | 268.4 °C at 760 mmHg | [3] |
| Density | 1.120 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.34 ± 0.10 (Predicted) | [2] |
Synthesis and Manufacturing
The synthesis of 1,2-bis(2-hydroxyethyl)hydrazine has been described in the literature, with a common method involving the hydrogenation of a hydrazone precursor.[4]
Synthetic Workflow
Caption: Synthetic route to 1,2-bis(2-hydroxyethyl)hydrazine.
Detailed Protocol
-
Hydrazone Formation: Glycolaldehyde is condensed with 2-hydroxyethylhydrazine to form the corresponding hydrazone intermediate.[4] This reaction is typically carried out in an appropriate solvent like ethanol.
-
Hydrogenation: The resulting hydrazone is then subjected to catalytic hydrogenation. A common catalyst for this step is palladium on carbon (Pd/C).[4] The reaction is performed under a hydrogen atmosphere until the uptake of hydrogen ceases, indicating the reduction of the carbon-nitrogen double bond to a single bond, yielding the final product.
-
Purification: The final product can be purified through standard laboratory techniques such as recrystallization or chromatography.
Chemical Reactivity and Synthetic Utility
The reactivity of 2,2'-(Hydrazine-1,2-diyl)diethanol is primarily dictated by the nucleophilic nature of the hydrazine nitrogen atoms and the presence of the two primary alcohol functional groups. This dual functionality allows for a wide range of chemical transformations, making it a valuable synthon for the construction of more complex molecules.
Key Reactions
-
N-Alkylation and N-Acylation: The nitrogen atoms of the hydrazine moiety can be readily alkylated or acylated to introduce various substituents.
-
Formation of Heterocycles: The 1,2-diamine nature of the hydrazine core makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.[5][6]
-
Derivatization of Hydroxyl Groups: The primary alcohol groups can undergo typical alcohol reactions such as esterification, etherification, and oxidation.
-
Oxidation: The hydrazine moiety can be oxidized to form the corresponding azo compound, bis(2-hydroxyethyl)diazene.[4]
Applications in Drug Development
While direct applications of 2,2'-(Hydrazine-1,2-diyl)diethanol in pharmaceuticals are not extensively documented, its potential as a building block for the synthesis of bioactive molecules is significant. The broader class of hydrazine derivatives has been a rich source of compounds with diverse pharmacological activities.[7][8]
Potential Therapeutic Areas for Derivatives
Hydrazide and hydrazone derivatives have demonstrated a wide spectrum of biological activities, suggesting that derivatives of 2,2'-(Hydrazine-1,2-diyl)diethanol could be explored for:
-
Anticonvulsant Activity: Many hydrazone-containing compounds have shown promise in preclinical models of epilepsy.[2][9]
-
Antidepressant Activity: The hydrazine scaffold is present in some monoamine oxidase (MAO) inhibitors used as antidepressants.[8]
-
Antimicrobial and Antifungal Activity: A number of hydrazide derivatives have been reported to possess antibacterial and antifungal properties.[10]
-
Antitubercular Activity: Isoniazid, a cornerstone in tuberculosis treatment, is a well-known hydrazide derivative. This highlights the potential of this chemical class in combating mycobacterial infections.[2][10]
-
Anti-inflammatory and Analgesic Effects: Certain hydrazone derivatives have exhibited anti-inflammatory and pain-relieving properties.[11]
-
Anticancer Activity: Some hydrazine derivatives have been investigated for their potential as anticancer agents.[12]
The presence of the two hydroxyl groups in 2,2'-(Hydrazine-1,2-diyl)diethanol offers handles for further chemical modification, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery campaigns.
Analytical Characterization
A comprehensive analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.
Expected Spectroscopic Features
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, as well as exchangeable protons from the N-H and O-H groups. The splitting patterns would provide information about the connectivity of the atoms.[4]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two types of carbon atoms in the molecule (those bonded to nitrogen and those bonded to oxygen).
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H and N-H stretching, typically in the region of 3200-3500 cm⁻¹. C-N and C-O stretching vibrations would also be present at lower frequencies.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Fragmentation patterns can provide structural information. A related compound, 2-hydroxyethylhydrazine, has been analyzed by GC-MS, indicating the feasibility of this technique for the analysis of 2,2'-(Hydrazine-1,2-diyl)diethanol, potentially after derivatization.[13]
Chromatographic Purity
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for assessing the purity of 2,2'-(Hydrazine-1,2-diyl)diethanol. For GC analysis, derivatization may be necessary to improve volatility and thermal stability.[1]
Safety, Handling, and Storage
As with all hydrazine derivatives, 2,2'-(Hydrazine-1,2-diyl)diethanol should be handled with care, following appropriate safety protocols.
Hazard Summary
The safety data for the closely related compound 2-hydroxyethylhydrazine indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[14] It can cause skin and eye irritation and may have limited evidence of a carcinogenic effect.[14] It is reasonable to assume that 2,2'-(Hydrazine-1,2-diyl)diethanol may have a similar hazard profile.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust.[14]
-
Storage: Store in a tightly sealed container in a dry and cool place.[1]
Thermal Stability
Hydrazine and its derivatives can be thermally unstable.[15][16] Heating may cause expansion or decomposition, potentially leading to the rupture of containers.[14] Decomposition can produce toxic fumes, including nitrogen oxides and carbon monoxide.[14] It is important to avoid excessive heating and to be aware of the potential for thermal decomposition.
Conclusion
2,2'-(Hydrazine-1,2-diyl)diethanol is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its bifunctional nature allows for the creation of a wide array of derivatives, particularly heterocyclic compounds, which are of great interest in drug discovery. While the biological activities of this specific compound are not yet fully elucidated, the proven pharmacological potential of the broader class of hydrazine derivatives makes it an attractive starting point for the development of new therapeutic agents. Proper handling and a thorough understanding of its chemical properties are essential for its safe and effective use in the laboratory.
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MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Available from: [Link]
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ResearchGate. (PDF) Biological Activities of Hydrazone Derivatives. Available from: [Link]
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